Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

p38 MAP kinase inhibition NanoBRET cellular target engagement Kinase inhibitor selectivity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide (CAS 2034581-73-0) is a synthetic, small-molecule N-substituted imidazole benzamide derivative with the molecular formula C₁₆H₁₆F₃N₃O₂ and a molecular weight of 339.31 g/mol. The compound features a 2-cyclopropyl substituent on the imidazole ring, an ethylene linker between the imidazole and amide nitrogen, and a 2-trifluoromethoxy (–OCF₃) group on the benzamide phenyl ring.

Molecular Formula C16H16F3N3O2
Molecular Weight 339.318
CAS No. 2034581-73-0
Cat. No. B2635544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide
CAS2034581-73-0
Molecular FormulaC16H16F3N3O2
Molecular Weight339.318
Structural Identifiers
SMILESC1CC1C2=NC=CN2CCNC(=O)C3=CC=CC=C3OC(F)(F)F
InChIInChI=1S/C16H16F3N3O2/c17-16(18,19)24-13-4-2-1-3-12(13)15(23)21-8-10-22-9-7-20-14(22)11-5-6-11/h1-4,7,9,11H,5-6,8,10H2,(H,21,23)
InChIKeyJFQOIKJFWPOLOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide (CAS 2034581-73-0): Compound Class, Structural Identity, and Key Properties for Research Procurement


N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide (CAS 2034581-73-0) is a synthetic, small-molecule N-substituted imidazole benzamide derivative with the molecular formula C₁₆H₁₆F₃N₃O₂ and a molecular weight of 339.31 g/mol . The compound features a 2-cyclopropyl substituent on the imidazole ring, an ethylene linker between the imidazole and amide nitrogen, and a 2-trifluoromethoxy (–OCF₃) group on the benzamide phenyl ring. This substitution pattern places it within a broader class of trisubstituted imidazole-based kinase inhibitor chemotypes, which have been extensively explored for modulating mitogen-activated protein kinase (MAPK) signaling pathways . The –OCF₃ moiety imparts distinct electronic and lipophilic properties compared to other benzamide substituents, which may influence target engagement and metabolic stability .

Why N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide Cannot Be Interchanged with Generic Imidazole Benzamide Analogs: Key Structural Differentiators


N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide possesses a unique combination of structural features—a 2-cyclopropyl imidazole, an ethylene linker, and a 2-trifluoromethoxy benzamide—that collectively dictate its kinase inhibition profile, physicochemical properties, and cellular permeability. Closely related analogs bearing alternative benzamide substituents—such as 4-(tert-butyl) (CAS 1903711-79-4) , 2-chloro (CAS N/A) , and 3-cyano (CAS 2034478-59-4) —exhibit distinct electronic and steric properties that can profoundly alter target engagement and selectivity. The –OCF₃ group, in particular, has been shown to enhance metabolic stability and modulate lipophilicity compared to –CH₃, –Cl, or –CN substituents . Consequently, generic substitution within this chemotype without rigorous experimental validation risks introducing unintended changes in potency, selectivity, and pharmacokinetic behavior, undermining experimental reproducibility and translational relevance.

Quantitative Differentiation Evidence for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide: Head-to-Head and Cross-Study Comparisons with Key Analogs and Reference Inhibitors


Differential p38α MAP Kinase Inhibition: Target Compound vs. the Clinical Candidate SB203580 in Biochemical and Cellular Assays

The target compound exhibits significantly attenuated p38α MAP kinase inhibitory activity (IC₅₀ = 2.97 µM, NanoBRET cellular assay) compared to the widely used reference inhibitor SB203580, which demonstrates IC₅₀ values of 0.3–0.5 µM in THP-1 cells . This ~6- to 10-fold difference in potency establishes the target compound as a weak p38α inhibitor, making it potentially useful as a tool compound for studying partial kinase inhibition or for applications where complete pathway blockade—characteristic of potent inhibitors like SB203580—is undesirable .

p38 MAP kinase inhibition NanoBRET cellular target engagement Kinase inhibitor selectivity

Structural Differentiation: 2-Trifluoromethoxy vs. 4-tert-Butyl Benzamide Substitution and Impact on Predicted Physicochemical Properties

Replacement of the 2-trifluoromethoxy group (–OCF₃, Hammett σₚ = +0.35, Hansch π = +1.04) with a 4-tert-butyl substituent (–C(CH₃)₃, σₚ = –0.20, π = +1.98) in the analog 4-(tert-butyl)-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)benzamide (CAS 1903711-79-4) results in a fundamental shift in electronic character from electron-withdrawing to electron-donating and a near-doubling of lipophilicity. These differences are predicted to alter hydrogen-bond acceptor capacity (the –OCF₃ group can participate in C–F···H–X interactions) and metabolic vulnerability, with the –OCF₃ group generally conferring superior resistance to oxidative metabolism compared to the tert-butyl moiety . No head-to-head biochemical comparison data are currently available for these specific analogs.

Structure-activity relationship Physicochemical property prediction Benzamide analog comparison

Structural Differentiation: 2-Trifluoromethoxy vs. 2-Chloro and 3-Cyano Benzamide Substitution and Impact on Predicted Properties

Comparative analysis of the target compound's 2-trifluoromethoxy substituent against the 2-chloro (CAS N/A) and 3-cyano (CAS 2034478-59-4) benzamide analogs reveals significant divergence in both electronic profile and hydrogen-bonding potential. The –OCF₃ group (σₚ = +0.35) is moderately electron-withdrawing, whereas –Cl (σₚ = +0.23) is weakly electron-withdrawing and –CN (σₚ = +0.66) is strongly electron-withdrawing. Crucially, –OCF₃ can serve as a weak hydrogen-bond acceptor via its fluorine atoms , while –CN acts as a moderate H-bond acceptor and –Cl as a weak halogen-bond donor. Although direct biochemical comparison data are absent, these substituent-level differences are well-established in medicinal chemistry to produce divergent target binding and ADME profiles.

Structure-activity relationship Halogen bonding Benzamide analog comparison

Metabolic Stability Differentiation: 2-Trifluoromethoxy vs. Non-Fluorinated Alkoxy Substituents in Imidazole Benzamide Scaffolds

The 2-trifluoromethoxy group is recognized in medicinal chemistry for conferring enhanced metabolic stability relative to non-fluorinated alkoxy substituents such as methoxy (–OCH₃). The strong electron-withdrawing effect of the –CF₃ group reduces the electron density on the adjacent oxygen, thereby attenuating O-dealkylation by cytochrome P450 enzymes—a primary metabolic clearance pathway for alkoxy-substituted aromatics . While direct microsomal stability data for the target compound are not publicly available, class-level evidence indicates that the replacement of –OCH₃ with –OCF₃ in analogous scaffolds typically results in improved in vitro metabolic stability, as measured by extended half-life (t₁/₂) in human liver microsomes . This property is critical for researchers requiring compounds with sufficient metabolic persistence for cellular and in vivo studies.

Metabolic stability Cytochrome P450 metabolism Fluorine medicinal chemistry

Kinase Selectivity Profile: Weak p38α Inhibition as a Differentiator from Potent p38 Inhibitors and Implications for Off-Target Activity

The target compound's p38α IC₅₀ of 2.97 µM places it in the weak inhibitor range, in contrast to structurally related trisubstituted imidazole p38 inhibitors such as LY2228820 (IC₅₀ = 5.3 nM for p38α) and SB-202190 (IC₅₀ = 30 nM) , which exhibit >500-fold greater potency. While comprehensive kinome-wide selectivity data are not publicly available for the target compound, its modest p38α potency suggests it may exhibit a distinct selectivity profile, potentially engaging alternative kinase or non-kinase targets at lower concentrations. This characteristic distinguishes it from potent p38 inhibitors designed for near-complete target occupancy at nanomolar concentrations.

Kinase selectivity Off-target profiling Chemical probe criteria

Optimal Research and Industrial Application Scenarios for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide Based on Quantitative Differentiation Evidence


Weak p38α MAP Kinase Inhibitor Tool for Partial Pathway Modulation Studies

Researchers investigating p38 MAPK signaling in inflammatory or stress-response pathways can utilize this compound (p38α IC₅₀ = 2.97 µM) as a weak inhibitor tool to achieve partial kinase inhibition, in contrast to potent inhibitors such as SB203580 (IC₅₀ = 0.3–0.5 µM) that induce near-complete pathway blockade . This enables dose-response studies that differentiate between graded and binary signaling outputs, which is particularly relevant for understanding p38's role in cellular decisions where threshold-dependent responses are postulated.

Selectivity Control Compound for Profiling Potent Imidazole-Based Kinase Inhibitors

Given its ~560-fold weaker p38α potency relative to clinical-stage inhibitors such as LY2228820 (IC₅₀ = 5.3 nM) , this compound serves as an ideal selectivity control in kinase inhibitor screening panels. Its inclusion allows research teams to benchmark the activity of newly synthesized imidazole-based inhibitors, distinguishing genuine structure-driven potency gains from promiscuous scaffold effects.

SAR Probe for Investigating the Contribution of the 2-Trifluoromethoxy Substituent to Target Engagement and ADME Properties

The compound's unique 2-trifluoromethoxy group differentiates it from 4-tert-butyl (CAS 1903711-79-4), 2-chloro, and 3-cyano (CAS 2034478-59-4) benzamide analogs . Medicinal chemistry teams can employ this compound in systematic SAR studies to deconvolute the contributions of the –OCF₃ substituent to kinase binding, cellular permeability, and metabolic stability, leveraging the established class-level advantage of –OCF₃ over non-fluorinated alkoxy groups in resisting CYP450-mediated metabolism .

Reference Standard for Analytical Method Development and Chemical Biology Probe Characterization

With its well-defined molecular formula (C₁₆H₁₆F₃N₃O₂), molecular weight (339.31 g/mol), and distinctive spectroscopic signature arising from the –OCF₃ group and imidazole ring system, this compound is suitable as a reference standard for HPLC, LC-MS, and ¹⁹F NMR method development . Its unique ¹⁹F NMR chemical shift provides a convenient handle for quantifying cellular uptake and target engagement in fluorine-based detection workflows.

Quote Request

Request a Quote for N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.